molecular formula C20H15NO3 B5845742 2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5845742
M. Wt: 317.3 g/mol
InChI Key: DFEZNECVIYIWDS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core substituted with a 4-ethoxyphenyl group at the 2-position. The ethoxy (–OCH₂CH₃) moiety is an electron-donating substituent that enhances solubility in organic solvents while moderately influencing electronic properties. Naphthalimides are widely studied for their optical, electrochemical, and biological activities, including applications in fluorescent probes, nonlinear optics (NLO), and anticancer agents .

Properties

IUPAC Name

2-(4-ethoxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-2-24-15-11-9-14(10-12-15)21-19(22)16-7-3-5-13-6-4-8-17(18(13)16)20(21)23/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEZNECVIYIWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted for the synthesis of isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those using palladium or nickel catalysts, are commonly used. These methods are designed to be environmentally friendly and cost-effective, ensuring scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Electron-Donating Substituents: The ethoxy group (–OCH₂CH₃) in the target compound is less polar than –OH (5a) but more lipophilic than –NH₂ (NAP-6). This balance may improve membrane permeability in biological applications compared to hydrophilic analogues . Dimethylamino (–N(CH₃)₂) and amino (–NH₂) groups exhibit stronger electron-donating effects, critical for NLO properties and receptor binding .

Biological Activity :

  • Hydroxyethyl-thio derivatives (7f, 8a–c) show broad-spectrum antifungal activity, attributed to sulfur-containing heterocycles . The ethoxy group lacks sulfur but may still interact with hydrophobic fungal membranes.
  • NAP-6 demonstrates selective anticancer effects, suggesting that substituent polarity and hydrogen-bonding capacity (–NH₂ vs. –OCH₂CH₃) influence target specificity .

Optical and Sensor Applications: NI3/NI4 highlight the role of substituent positioning: dimethylaminoethyl groups enable metal ion detection, while allyl groups facilitate copolymerization . Ethoxy’s para position may optimize fluorescence quenching or enhancement in similar systems.

Computational Insights

  • DFT/TDDFT studies on analogues (e.g., 5a–c, NI3/NI4) predict electronic transitions and charge distribution . Ethoxy’s inductive effect would lower the HOMO-LUMO gap compared to –Cl or –Br substituents, enhancing photostability .

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